GSK-J1 lithium salt
Description
Properties
Molecular Formula |
C22H22LiN5O2 |
|---|---|
Molecular Weight |
395.38 |
Origin of Product |
United States |
Gsk J1 Lithium Salt As a Kdm6 Inhibitor
Identification and Classification of this compound as a KDM Inhibitor
This compound is classified as a potent inhibitor of lysine (B10760008) demethylases (KDMs), a family of enzymes that play crucial roles in epigenetic regulation by removing methyl groups from lysine residues on histone proteins. Specifically, this compound was identified as a selective inhibitor targeting the H3K27me3/me2-demethylases within the KDM6 subfamily, namely JMJD3 (KDM6B) and UTX (KDM6A). guidetopharmacology.orgcenmed.cominvivochem.cnfrontiersin.orgnih.govnih.govciteab.comfrontiersin.orggoogle.comnih.govnih.gov This selective inhibition impacts the methylation state of histone H3 at lysine 27, a key epigenetic mark associated with transcriptional repression.
Characterization of Enzymatic Inhibition by this compound
The inhibitory activity of this compound has been characterized through various enzymatic assays, demonstrating its potency and selectivity towards its target demethylases.
Selective Inhibition of H3K27me3/me2-Demethylases JMJD3 and UTX
This compound exhibits potent and selective inhibition of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). guidetopharmacology.orginvivochem.cnfrontiersin.orgciteab.comgoogle.comnih.govgen.storeuniroma2.itingentaconnect.com This selectivity for the KDM6 subfamily is a defining characteristic of GSK-J1. The compound has been shown to specifically bind to endogenous JMJD3. guidetopharmacology.orgfrontiersin.org Inhibition of these enzymes by GSK-J1 leads to increased global levels of H3K27me3, an epigenetic mark associated with gene silencing. citeab.comunifiedpatents.com
Quantitative Assessment of Inhibitory Potency in Cell-Free Assays
Quantitative assessments using cell-free enzymatic assays have determined the inhibitory potency of this compound against JMJD3 and UTX. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's effectiveness in inhibiting the demethylase activity. Reported IC50 values for GSK-J1 against JMJD3 (KDM6B) and UTX (KDM6A) in cell-free assays are in the nanomolar range, indicating high potency. guidetopharmacology.orginvivochem.cnfrontiersin.orgciteab.comgoogle.comnih.govgen.storeuniroma2.itingentaconnect.com Variations in reported IC50 values may exist depending on the specific assay conditions and methodologies used.
Table 1: Inhibitory Potency (IC50) of GSK-J1 in Cell-Free Assays
| Target Enzyme | IC50 Value (nM) | Assay Method / Reference |
| JMJD3 (KDM6B) | 60 | Various guidetopharmacology.orgnih.govfrontiersin.orgnih.govmedchemexpress.com |
| JMJD3 (KDM6B) | 28 | Cell-free assays frontiersin.orggen.storeuniroma2.it |
| JMJD3 (KDM6B) | 18 µM | MALDI Mass detection ingentaconnect.com |
| UTX (KDM6A) | 56 µM | MALDI Mass detection invivochem.cningentaconnect.com |
| UTX (KDM6A) | 53 | Cell-free assays frontiersin.orggen.storeuniroma2.it |
Note: Different assay methodologies and conditions may contribute to variations in reported IC50 values.
Comparative Selectivity Profile of this compound Against Other KDM Subfamilies
Beyond its primary targets, the selectivity profile of this compound has been investigated against other KDM subfamilies to understand its specificity. GSK-J1 demonstrates significantly reduced potency against many other Jumonji family demethylases. invivochem.cngoogle.comgen.storeingentaconnect.com
Studies have examined the activity of GSK-J1 against KDM5C (also known as JARID1C). cenmed.cominvivochem.cn GSK-J1 has been shown to inhibit the demethylase activity of KDM5C, albeit with lower potency compared to its activity against JMJD3 and UTX. guidetopharmacology.orgfrontiersin.orgbiorxiv.org For instance, one study reported an IC50 of 11 μM for KDM5C at a specific α-ketoglutarate concentration. guidetopharmacology.orgfrontiersin.org
GSK-J1 also shows some activity against the H3K4me3/me2/me1 demethylases JARID1B (KDM5B) and JARID1C (KDM5C). citeab.comgoogle.comgen.storebiorxiv.orgnih.gov Reported IC50 values for GSK-J1 against JARID1B (KDM5B) and JARID1C (KDM5C) are in the micromolar range, further highlighting its selectivity for the KDM6 subfamily over the KDM5 subfamily. citeab.comgoogle.comgen.store For example, IC50 values of 0.95 μM and 1.76 μM have been reported for JARID1B and JARID1C, respectively. citeab.comgoogle.com Another study indicated IC50 values of 170 nM for KDM5B and 550 nM for KDM5C. gen.store
Table 2: Inhibitory Activity of GSK-J1 Against KDM5 Subfamily Members
| Target Enzyme | Alternate Name(s) | IC50 Value | Reference |
| KDM5C | JARID1C | 11 μM (at 1 mM α-KG) guidetopharmacology.orgfrontiersin.org | |
| KDM5C | JARID1C | 550 nM | gen.store |
| KDM5C | JARID1C | 1.76 μM | citeab.comgoogle.com |
| KDM5B | JARID1B, PLU1 | 94 μM (at 1 mM α-KG) guidetopharmacology.orgfrontiersin.org | |
| KDM5B | JARID1B, PLU1 | 170 nM | gen.store |
| KDM5B | JARID1B, PLU1 | 0.95 μM | citeab.comgoogle.com |
| KDM5A | JARID1A, RBP2 | 6,800 nM (6.8 μM) | gen.store |
Activity Against KDM5C
Investigation of Off-Target Activity Against Unrelated Proteins (e.g., Protein Kinases, Histone Deacetylases)
Selectivity is a critical aspect of pharmacological agents to minimize unintended biological effects. Studies have investigated the off-target activity of GSK-J1 against a range of unrelated proteins, including protein kinases and histone deacetylases (HDACs).
Research indicates that GSK-J1 does not significantly inhibit a panel of 100 protein kinases when tested at a concentration of 30 μM in competition-binding assays. nih.govthesgc.org Furthermore, it demonstrated negligible off-target activity against a panel of 60 unrelated proteins, which included other chromatin-modifying enzymes such as histone deacetylases. nih.govthesgc.orgcaymanchem.com
While GSK-J1 primarily targets the KDM6 subfamily, some studies have reported activity against other demethylases, specifically the H3K4me3/2/1 demethylases JARID1B (KDM5B) and JARID1C (KDM5C), albeit at higher concentrations. selleckchem.comthesgc.orgtocris.com For instance, GSK-J1 showed IC50 values of 950 nM for Jarid1b and 1.76 μM for Jarid1c. thesgc.org Another source indicates IC50 values of 170 nM, 550 nM, and 6,800 nM for KDM5B, KDM5C, and KDM5A, respectively. tocris.com
| Enzyme Target (Subfamily) | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| JMJD3 (KDM6B) | 60 | AlphaScreen | medchemexpress.comselleckchem.commedchemexpress.comnih.govthesgc.org |
| UTX (KDM6A) | 53 | Cell-free assay | targetmol.com |
| UTX (KDM6A) | 56 | Mass spectrometry | caymanchem.com |
| UTX (KDM6A) | 18 | Mass spectrometry | caymanchem.com |
| KDM5B (JARID1B) | 950 | AlphaScreen | thesgc.org |
| KDM5C (JARID1C) | 1760 | AlphaScreen | thesgc.org |
| KDM5B | 170 | Not specified | tocris.com |
| KDM5C | 550 | Not specified | tocris.com |
| KDM5A | 6800 | Not specified | tocris.com |
| Protein Kinases (Panel of 100) | >30,000 | Competition-binding | nih.govthesgc.org |
| Histone Deacetylases (Panel of 60) | Negligible activity | Not specified | nih.govthesgc.orgcaymanchem.com |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Structural Basis of this compound-Mediated Inhibition
The inhibitory mechanism of this compound is closely linked to its interaction with the active site of its target enzymes, particularly JMJD3. Structural studies have provided detailed insights into how GSK-J1 binds and exerts its effect.
Co-crystal Structure Analysis of this compound in Complex with Target Enzymes (e.g., JMJD3)
Co-crystal structure analysis has been instrumental in understanding the molecular interactions between GSK-J1 and its targets. A 1.8 Å co-crystal structure of GSK-J1 bound to human JMJD3 has been reported, revealing the critical interactions within the enzyme's active site. nih.govresearchgate.netrcsb.org This structure, available in the Protein Data Bank (PDB entry 4ASK), shows GSK-J1 bound in the catalytic pocket of human JMJD3. thesgc.orgrcsb.org The analysis of this structure provides a detailed view of how GSK-J1 occupies the space and interacts with specific residues within the active site. researchgate.net
A crystal structure of the JMJD3 inhibitor 8 in complex with UTX, a demethylase in the same subfamily as JMJD3, has also been solved, which validates the predicted binding mode. rcsb.org
Ligand-Enzyme Interaction Analysis (e.g., Active Site Chelation, Substrate Mimicry)
Analysis of the co-crystal structure of GSK-J1 with JMJD3 has illuminated the key interactions responsible for its inhibitory activity. GSK-J1 binds to the catalytic pocket and exhibits features of both active site chelation and substrate mimicry.
The propanoic acid moiety of GSK-J1 plays a crucial role by mimicking the binding of α-ketoglutarate, a co-factor required by Jumonji domain-containing demethylases. nih.govresearchgate.net This part of the molecule maintains interactions with key residues in the active site, such as K1381, T1387, and N1480. nih.govresearchgate.net
Furthermore, the aromatic ring of the tetrahydrobenzazepine portion of GSK-J1 fits into a narrow cleft between residues R1246 and P1388 of JMJD3, mimicking the P30 residue of the histone H3 peptide substrate. nih.govresearchgate.net This dual mimicry of both the co-factor and a substrate element contributes to the potent inhibition of the enzyme. The bidentate interaction between GSK-J1 and the catalytic metal ion (often Fe²⁺, although Co²⁺ was present in the reported crystal structure) is also considered critical for enzyme inhibition. researchgate.net
GSK-J1 is competitive with α-ketoglutarate but non-competitive with the peptide substrate, suggesting a complex mechanism of inhibition. nih.gov
The highly polar carboxylate group of GSK-J1, while crucial for the bidentate interaction with the catalytic metal, can restrict its cellular permeability. caymanchem.comresearchgate.netnih.gov This characteristic has led to the development of cell-permeable prodrugs, such as GSK-J4 (the ethyl ester derivative), which are hydrolyzed intracellularly to release the active GSK-J1. thesgc.orgcaymanchem.comnih.govguidetopharmacology.org
Cellular and Molecular Effects of Gsk J1 Lithium Salt in Biological Systems
Epigenetic Modifications Induced by GSK-J1 Lithium Salt
The core mechanism of action of this compound involves the inhibition of histone demethylases, leading to alterations in the methylation status of histone proteins.
Global and Locus-Specific Elevation of H3K27me3 Levels in Cells
This compound functions as a potent inhibitor of the H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A glpbio.commedchemexpress.commedchemexpress.comlabshake.comtargetmol.comdbaitalia.it. This inhibition results in an increase in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) levels within cells nih.govnih.govselleckchem.com. H3K27me3 is generally associated with repressed chromatin states and gene silencing. Studies have shown that GSK-J1 treatment leads to the recruitment of H3K27me3, an inhibitory chromatin mark, particularly at the promoters of certain genes nih.govnih.gov.
The inhibitory potency of this compound has been quantified in cell-free assays. It exhibits an IC₅₀ of 60 nM towards KDM6B glpbio.commedchemexpress.commedchemexpress.comlabshake.comtargetmol.comdbaitalia.itmedchemexpress.com. Another source reports IC₅₀ values of 28 nM for JMJD3 (KDM6B) and 53 nM for UTX (KDM6A) in cell-free assays selleckchem.comtocris.comtargetmol.com. In HEK-293 cells, GSK-J1 has been shown to inhibit the activities of transiently transfected JMJD3 and UTX selleckchem.com.
Table 1: Inhibitory Potency of this compound on H3K27 Demethylases
| Target Enzyme | IC₅₀ (Cell-Free Assay) | Reference |
| KDM6B (JMJD3) | 60 nM | glpbio.commedchemexpress.commedchemexpress.comlabshake.comtargetmol.comdbaitalia.itmedchemexpress.com |
| KDM6B (JMJD3) | 28 nM | selleckchem.comtocris.comtargetmol.com |
| KDM6A (UTX) | 53 nM | selleckchem.comtocris.comtargetmol.com |
The increase in H3K27me3 status following GSK-J1 treatment suggests a direct interference with the demethylation activity of KDM6 subfamily enzymes nih.govnih.gov. This epigenetic modification at gene promoters can directly impact transcriptional regulation.
Impact on Other Histone Methylation States
While primarily targeting H3K27 demethylases, GSK-J1 has also shown some inhibitory activity against other histone demethylases, although with lower potency. It inhibits the demethylase activity of KDM5C with an IC₅₀ of 11 μM and KDM5B with an IC₅₀ of 94 μM at 1 mM α-ketoglutarate medchemexpress.commedchemexpress.commedchemexpress.com. Another source provides IC₅₀ values of 170 nM for KDM5B, 550 nM for KDM5C, and 6,800 nM for KDM5A tocris.com. These values indicate significantly lower potency compared to its effect on KDM6B and UTX. GSK-J1 has shown no significant inhibitory activity against a panel of other histone demethylases (IC₅₀ > 20 μM) tocris.com.
Table 2: Inhibitory Activity of GSK-J1 on Other Histone Demethylases
| Target Enzyme | IC₅₀ (Cell-Free Assay) | Reference |
| KDM5C | 11 μM | medchemexpress.commedchemexpress.commedchemexpress.com |
| KDM5B | 94 μM | medchemexpress.commedchemexpress.commedchemexpress.com |
| KDM5B | 170 nM | tocris.com |
| KDM5C | 550 nM | tocris.com |
| KDM5A | 6,800 nM (6.8 μM) | tocris.com |
Transcriptional and Gene Expression Modulation by this compound
The epigenetic modifications induced by this compound, particularly the increase in H3K27me3, lead to significant changes in gene expression profiles.
Regulation of Inflammatory Gene Expression
This compound has been shown to modulate the expression of genes involved in inflammatory responses glpbio.commedchemexpress.commedchemexpress.comnih.govnih.govcaymanchem.com. It inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) nih.govnih.gov. This effect has been observed in various models, including human primary macrophages and mouse mammary epithelial cells stimulated with lipopolysaccharide (LPS) medchemexpress.comnih.govnih.gov.
Studies suggest that GSK-J1 directly interferes with the transcription of inflammatory-related genes by promoting H3K27me3 modification at their promoters nih.govnih.gov. For example, in LPS-stimulated mouse mammary epithelial cells, GSK-J1 treatment led to the recruitment of H3K27me3 at the promoters of Tnfa, Il1b, and Il6 nih.govnih.gov. Furthermore, GSK-J1 inhibition of JMJD3 has been shown to decrease the expression of toll-like receptor 4 (Tlr4) and negate downstream NF-κB proinflammatory signaling, subsequently reducing the LPS-stimulated upregulation of Tnfa, Il1b, and Il6 nih.govnih.gov.
Table 3: Effect of GSK-J1 on Inflammatory Gene Expression
| Gene | Effect of GSK-J1 Treatment (in LPS-stimulated cells) | Mechanism Involved | Reference |
| Tnfa | Reduced expression | Increased H3K27me3 at promoter, Inhibition of Tlr4/NF-κB signaling | nih.govnih.gov |
| Il1b | Reduced expression | Increased H3K27me3 at promoter, Inhibition of Tlr4/NF-κB signaling | nih.govnih.gov |
| Il6 | Reduced expression | Increased H3K27me3 at promoter, Inhibition of Tlr4/NF-κB signaling | nih.govnih.gov |
| Tlr4 | Decreased expression | Inhibition of JMJD3 | nih.govnih.gov |
GSK-J1 inhibits TNF-α production by human primary macrophages in an H3K27-dependent manner medchemexpress.commedchemexpress.com. The cell-permeable prodrug GSK-J4 has been shown to inhibit LPS-induced TNF-α production in human primary macrophages with an IC₅₀ of 9 μM medchemexpress.com.
Influence on Developmental Gene Programs
The H3K27 demethylases, particularly JMJD3 and UTX, play significant roles in transcriptional regulation during cell differentiation and development glpbio.comcaymanchem.com. Inhibition of these enzymes by this compound can therefore influence developmental gene programs. Studies have indicated that GSK-J1 can affect differentiation processes. For instance, GSK-J1 impaired zebrafish hair cell regeneration medchemexpress.com. In the context of postnatal retinal development in rats, GSK-J1 treatment influenced cell proliferation, maturation, apoptosis induction, and specific cell determination nih.gov. It specifically caused a significant decrease in the number of PKCα-positive cells, a marker for rod-on bipolar cells, while showing no significant effects on the differentiation of other retinal subtypes nih.gov. These findings suggest that GSK-J1 can impact the differentiation of specific neuronal subtypes by blocking JMJD3 nih.gov.
Specific Gene Promoter Recruitment of Histone Marks
This compound functions as a potent inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A). glpbio.comtocris.commedchemexpress.comglpbio.comdbaitalia.itmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com The compound demonstrates an IC50 of 60 nM towards KDM6B. glpbio.commedchemexpress.comglpbio.comdbaitalia.itmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Inhibition of these demethylases by this compound leads to increased levels of H3K27 trimethylation (H3K27me3), a repressive histone mark. medchemexpress.com This modulation of H3K27me3 levels at gene promoters can consequently alter gene expression. dbaitalia.itadelaide.edu.au
Research indicates that KDM6B and UTX are recruited to the promoters of lineage-specific genes. adelaide.edu.au The presence or absence of other histone modifications on these promoters can influence the outcome of KDM6B and UTX activity and, subsequently, the effect of their inhibition by compounds like this compound. adelaide.edu.au Studies using GSK-J4, a cell-permeable prodrug of GSK-J1, have shown that inhibition of JMJD3/UTX can affect the H3K27me3 enrichment patterns of selected genes during cellular differentiation. plos.org For instance, in retinoic acid-induced differentiation of human carcinoma cells, GSK-J4 treatment led to increased H3K27me3 at the promoter regions of certain developmental genes, consistent with their altered expression. plos.org
Downstream Signaling Pathway Interventions by this compound
Beyond its direct impact on histone demethylases, this compound can modulate several downstream signaling pathways.
Modulation of Toll-like Receptor 4 (TLR4)–NF-κB Signaling Pathways
Inhibition of JMJD3 and UTX by GSK-J1 has been shown to modulate inflammatory signaling pathways. dbaitalia.it Specifically, GSK-J1 inhibits TNF-α production by human primary macrophages in an H3K27-dependent manner. medchemexpress.commedchemexpress.com While direct studies on this compound's impact on TLR4-NF-κB signaling are less detailed in the provided context, related lithium compounds and KDM inhibitors offer insights. Lithium, in general, has been suggested to inhibit NF-κB, potentially through its inhibition of GSK-3β, which is known to induce NF-κB function. nih.govnih.gov Additionally, a lithium salt of a novel JNK inhibitor, IQ-1L, was found to dose-dependently inhibit LPS-induced NF-κB/AP-1 activation in monocytes. nih.govresearchgate.net LPS is a TLR4-specific agonist, and TLR4 signaling can activate NF-κB. nih.govcore.ac.uk GSK-J4, the prodrug of GSK-J1, has also been shown to inhibit LPS-induced TNF-α production in human primary macrophages. glpbio.commedchemexpress.com
Induction of Endoplasmic Reticulum (ER) Stress Signaling
GSK-J4, a cell-permeable prodrug of GSK-J1, has been reported to induce endoplasmic reticulum (ER) stress-related apoptosis. glpbio.commedchemexpress.commedchemexpress.com ER stress is a cellular pathway activated by the accumulation of unfolded or misfolded proteins in the ER. While the direct mechanism by which this compound or its prodrugs induce ER stress is not explicitly detailed in the provided snippets, this finding suggests a potential link between KDM6 inhibition and the activation of ER stress signaling pathways. Activation of ER stress can lead to the unfolded protein response (UPR), a complex signaling network aiming to restore ER homeostasis or trigger apoptosis if the stress is unresolvable.
Interplay with Wnt Signaling Pathway Components
The Wnt signaling pathway is a complex network involved in various cellular processes, including cell growth and fate specification. bioclima.ro GSK-3β is a key component of the canonical Wnt pathway, and its inhibition mimics Wnt activation by stabilizing β-catenin. bioclima.ronih.govscielo.br Lithium chloride, a different lithium salt, is a known inhibitor of GSK-3β and is used to activate Wnt signaling in research. nih.govnih.govscielo.brnih.gov
Studies comparing GSK-J1 and GSK-J4 with other compounds have explored their effects on Wnt signaling. One study indicated that GSK-J4, but not GSK-J1, inhibited Wnt signaling in a cell-based assay. nih.govresearchgate.net This difference was potentially attributed to the restricted cell permeability of GSK-J1 compared to its prodrug GSK-J4. nih.govresearchgate.net Although less potent than another compound (CBA-1), both GSK-J1 and GSK-J4 were reported to inhibit Wnt signaling. nih.govresearchgate.net Docking studies suggested that GSK-J1 could coordinate with the manganese ion in the active site of KDM3A, an enzyme that also regulates Wnt signaling, although with lower affinity compared to more potent Wnt inhibitors. researchgate.net This suggests a potential, albeit perhaps indirect or less potent, interplay of GSK-J1 with Wnt signaling components, possibly through its effects on certain KDMs that influence this pathway.
Phenotypic Outcomes of this compound Treatment in Cellular Models
The molecular effects of this compound translate into observable phenotypic outcomes in cellular models.
Effects on Cell Proliferation and Apoptosis Induction
Inhibition of histone demethylases, including those targeted by this compound, has been linked to the regulation of cell proliferation and apoptosis. Epigenetic inhibitors, such as those affecting DNA methylation or histone deacetylation, have been studied for their ability to repress cancer cell growth and reactivate tumor suppressor genes. dbaitalia.it
Influence on Cell Differentiation Processes
This compound, through its inhibition of H3K27 demethylases, has been shown to impact the differentiation trajectories of various cell types. The modulation of H3K27 methylation status by GSK-J1 influences the epigenetic landscape, affecting the expression of genes critical for cell fate determination.
Macrophage Polarization: GSK-J1 modulates the proinflammatory response in macrophages. medchemexpress.comthesgc.orgnih.gov Inhibition of H3K27 demethylases by GSK-J1 affects the polarization state of macrophages, which is a key aspect of their function in immunity and inflammation. Specifically, GSK-J1 has been shown to inhibit the production of TNF-α by human primary macrophages in an H3K27-dependent manner. medchemexpress.commedchemexpress.comnih.gov GSK-J4, a cell-permeable prodrug of GSK-J1, also inhibits LPS-induced TNF-α production in human primary macrophages with an IC50 of 9 μM. glpbio.comthesgc.org
Neuronal Subtype Differentiation: Research indicates that GSK-J1 affects the differentiation of specific neuronal subtypes. Studies in the developing rat retina demonstrated that GSK-J1 influenced neuronal differentiation, leading to a significant decrease in the number of PKCα-positive cells, which are markers for rod-on bipolar cells. nih.gov However, the compound did not show significant effects on the differentiation of other retinal neuronal subtypes examined. nih.gov This suggests a selective impact on neuronal cell fate during development. JMJD3, a target of GSK-J1, is known to be involved in the survival of differentiated neurons and the maturation of granular cerebellar neurons. mdpi.com
Osteogenic Differentiation: The influence of GSK-J1 on osteogenic differentiation has also been investigated. JMJD3 is implicated in osteogenesis and the promotion of osteogenic differentiation. mdpi.com Conversely, studies using GSK-J1 have shown an inhibitory effect on osteogenic markers in certain cell lines. In MC3T3-E1 cells, GSK-J1 treatment suppressed the expression of Runx2 and Osterix, key transcription factors in osteogenesis, and reduced alkaline phosphatase (ALP) activity, while increasing global levels of H3K27me3. targetmol.com This suggests that inhibiting H3K27 demethylation by GSK-J1 can impede osteogenic differentiation in this context.
Modulation of Inflammatory Responses in Primary Cells
This compound exerts significant modulatory effects on inflammatory responses, particularly in primary immune cells. Its primary mechanism of action, the inhibition of H3K27 demethylases JMJD3 and UTX, is central to this modulation. medchemexpress.comtargetmol.comcaymanchem.commedchemexpress.comthesgc.orgnih.govguidetomalariapharmacology.orgguidetopharmacology.org
JMJD3 and UTX are known to play important roles in the regulation of the inflammatory response. caymanchem.commdpi.comnih.gov GSK-J1's ability to inhibit these enzymes leads to altered epigenetic states at the promoters of inflammatory genes, thereby affecting their transcription.
Detailed research findings highlight the impact of GSK-J1 on inflammatory cytokine production in primary cells. GSK-J1 effectively modulates the proinflammatory macrophage response. medchemexpress.comthesgc.orgnih.gov It has been demonstrated to inhibit the production of the key proinflammatory cytokine TNF-α by human primary macrophages. medchemexpress.commedchemexpress.comnih.gov This inhibition is dependent on the increase in H3K27 methylation levels. medchemexpress.comnih.gov
Further mechanistic studies, such as those conducted in LPS-stimulated mouse mammary epithelial cells, have shown that GSK-J1 treatment leads to the recruitment of H3K27me3, an inhibitory chromatin mark, at the promoters of inflammatory genes including Tnfa, Il1b, and Il6. nih.gov Inhibition of JMJD3 by GSK-J1 also resulted in decreased expression of toll-like receptor 4 (Tlr4) and the suppression of downstream NF-κB proinflammatory signaling, consequently reducing the LPS-induced upregulation of Tnfa, Il1b, and Il6. nih.gov These findings underscore the role of GSK-J1 in ameliorating inflammation by targeting the epigenetic regulation of inflammatory gene expression and associated signaling pathways in primary cells. nih.gov
The prodrug form, GSK-J4, which is converted to GSK-J1 intracellularly, has also been shown to inhibit LPS-induced TNF-α production in human primary macrophages with an IC50 of 9 μM. glpbio.comthesgc.org
Applications of Gsk J1 Lithium Salt in Preclinical Research Models
In Vitro Research Methodologies Utilizing GSK-J1 Lithium Salt
In vitro studies extensively employ this compound to explore the enzymatic activity of histone demethylases and their effects on different cell types.
Cell-Free Biochemical Assays for Demethylase Activity
Cell-free biochemical assays are fundamental for determining the direct inhibitory potency and selectivity of this compound against purified histone demethylases. GSK-J1 is a potent inhibitor of JMJD3 (KDM6B) and UTX (KDM6A) in cell-free assays. Studies have reported IC₅₀ values of 28 nM and 53 nM for JMJD3 and UTX, respectively, demonstrating over 10-fold selectivity against other tested demethylases. targetmol.comtocris.com GSK-J1 also shows some activity against KDM5B and KDM5C, with reported IC₅₀ values of 170 nM and 550 nM, respectively, and significantly less potency against KDM5A (IC₅₀ 6,800 nM). tocris.com Assays typically involve incubating purified demethylase enzymes with a peptide substrate containing the relevant methylation mark (e.g., H3K27me3) and varying concentrations of this compound. The demethylase activity is then measured using techniques such as mass spectrometry (e.g., MALDI-TOF) or AlphaScreen assays to quantify the removal of methyl groups from the peptide substrate. nih.govmedchemexpress.comsigmaaldrich.comthesgc.org
Here is a table summarizing reported IC₅₀ values of GSK-J1 against various histone demethylases in cell-free assays:
| Demethylase Enzyme | IC₅₀ (nM) | Assay Method | Citation |
| JMJD3 (KDM6B) | 28 | Cell-free assay | targetmol.com |
| JMJD3 (KDM6B) | 60 | Cell-free assay | selleckchem.comglpbio.commedchemexpress.com |
| JMJD3 (KDM6B) | 18000 | Mass spectrometry | caymanchem.com |
| UTX (KDM6A) | 53 | Cell-free assay | targetmol.com |
| UTX (KDM6A) | 56000 | Mass spectrometry | caymanchem.com |
| KDM5B | 170 | Cell-free assay | tocris.com |
| KDM5C | 550 | Cell-free assay | tocris.com |
| KDM5A | 6800 | Cell-free assay | tocris.com |
| JARID1B | 950 | AlphaScreen | thesgc.org |
| JARID1C | 1760 | AlphaScreen | thesgc.org |
Note: Different assay methodologies and conditions may result in variations in reported IC₅₀ values.
Application in Transfected Cell Lines (e.g., HEK-293, HeLa)
Transfected cell lines like HEK-293 and HeLa are commonly used to study the cellular effects of this compound, particularly when investigating the activity of transiently or stably expressed demethylases or reporter constructs. In HEK-293 cells, GSK-J1 has been shown to inhibit the activities of transiently transfected JMJD3 and UTX. targetmol.comselleckchem.com Affinity capture experiments using an immobilized analogue of GSK-J1 (GSK-J3) demonstrated that it can precipitate Flag-tagged full-length JMJD3 and UTX from transiently transfected HEK-293 cells, confirming target engagement in a cellular environment. nih.gov The binding of JMJD3 and UTX to the immobilized probe was competitively inhibited by the addition of free GSK-J1, further supporting its specificity. nih.gov Studies in HeLa cells transfected with Flag-JMJD3 have shown that the prodrug GSK-J4, but not its isomer GSK-J5, preserved nuclear H3K27me3 staining, indicating the cellular activity of the prodrug which is converted to GSK-J1 intracellularly. nih.gov
Use in Primary Cell Cultures (e.g., Human Primary Macrophages, Mouse Mammary Epithelial Cells)
This compound is used in primary cell cultures to investigate the role of H3K27 demethylases in more physiologically relevant settings. Human primary macrophages have been a key model system, where GSK-J1 has been shown to inhibit TNF-α production in an H3K27-dependent manner. medchemexpress.comselleckchem.commedchemexpress.commedchemexpress.com This indicates a role for JMJD3/UTX in regulating the inflammatory response in these cells. In mouse mammary epithelial cells (MECs), GSK-J1 treatment has been demonstrated to increase the level of H3K27me3 on the promoters of inflammatory genes like Tnfa, Il1b, and Il6, and to reduce their expression following LPS stimulation. nih.govnih.gov This suggests that JMJD3 epigenetically regulates inflammatory gene expression in MECs. Studies in primary cell cultures often involve treating cells with GSK-J1 or its prodrug GSK-J4 and then analyzing changes in gene expression, protein levels, or histone methylation status. nih.govnih.govnih.gov
Reporter Gene Assays for Pathway Activity (e.g., Wnt/β-catenin reporter systems)
While this compound is primarily known for its effects on histone demethylases, reporter gene assays can be used to explore its potential influence on various signaling pathways that might be indirectly affected by changes in histone methylation. Although lithium chloride (LiCl), a different lithium salt, is a known activator of the Wnt/β-catenin pathway by inhibiting GSK-3 frontiersin.orgnih.govresearchgate.netresearchgate.netasm.orgnih.govscholaris.caplos.org, direct evidence of this compound specifically influencing Wnt/β-catenin reporter systems was not prominently found in the search results. However, reporter gene assays, such as the TOPFlash/FOPflash system which measures Wnt/β-catenin pathway activity, are standard tools in cell biology frontiersin.orgnih.govplos.org and could potentially be used to investigate any indirect effects of GSK-J1-mediated histone demethylase inhibition on such pathways. Studies have utilized reporter assays to assess the impact of various compounds, including other KDM inhibitors, on Wnt signaling. nih.gov
Chromatin Immunoprecipitation (ChIP) Assays for Histone Mark Analysis
Chromatin Immunoprecipitation (ChIP) assays are crucial for examining the effect of this compound on histone methylation marks at specific genomic loci. By using antibodies specific to H3K27me3, researchers can determine if GSK-J1 treatment leads to an increase in this repressive mark at target gene promoters. ChIP-PCR analysis in mouse mammary epithelial cells treated with GSK-J1 showed increased levels of H3K27me3 on the promoters of Tnfa, Il1b, and Il6, consistent with the observed decrease in their expression. nih.govnih.gov This directly supports the mechanism by which GSK-J1, by inhibiting JMJD3, increases H3K27me3 and represses inflammatory gene transcription. ChIP assays provide valuable insights into the epigenetic changes induced by GSK-J1 and their correlation with gene expression profiles.
In Vivo Preclinical Research Models Employing this compound
Zebrafish Models for Developmental and Regenerative Studies (e.g., Hair Cell Regeneration, Wnt Reporter Lines)
Zebrafish are a valuable model organism for studying developmental and regenerative processes, including hair cell regeneration in the lateral line. Non-mammalian vertebrates like zebrafish can regenerate damaged hair cells, a capability lacking in mammals. nih.govresearchgate.netmdpi.com Wnt signaling is known to play a role in the development and regeneration of inner ear and lateral line hair cells. nih.govresearchgate.net
Research using zebrafish models has explored the effect of GSK-J1 on hair cell regeneration. Studies have shown that GSK-J1 can impair zebrafish hair cell regeneration. medchemexpress.com For instance, in 5 dpf (days post-fertilization) larvae treated with Neomycin to induce hair cell damage, subsequent exposure to GSK-J1 for 24 hours in the presence of BrdU (a marker for cell proliferation) significantly reduced the numbers of both myosinVI-positive (hair cells) and BrdU-positive (replicating) cells. medchemexpress.com This suggests that GSK-J1's inhibition of H3K27 demethylases may negatively impact the regenerative capacity of hair cells in this model.
Rodent Models for Disease Pathophysiology (e.g., Mastitis Model, Retinal Development)
Rodent models are widely used to investigate the pathophysiology of various diseases and the effects of potential therapeutic agents. This compound has been utilized in rodent models to study inflammatory conditions and developmental processes.
In a lipopolysaccharide (LPS)-induced mastitis model in mice, the JMJD3 inhibitor GSK-J1 was applied to investigate its effect on inflammation. nih.govnih.gov JMJD3 (KDM6B) expression was found to be upregulated in injured mammary glands during mastitis. nih.govnih.gov Inhibition of JMJD3 by GSK-J1 significantly alleviated the severity of inflammation in this model. nih.govnih.gov Mechanistic investigations suggested that GSK-J1 treatment led to the recruitment of H3K27me3, an inhibitory chromatin mark, at the promoters of inflammatory genes such as Tnfa, Il1b, and Il6. nih.govnih.gov GSK-J1 treatment also decreased the expression of toll-like receptor 4 (Tlr4) and negated downstream NF-κB proinflammatory signaling, subsequently reducing the LPS-stimulated upregulation of these inflammatory cytokines. nih.govnih.gov
GSK-J1 has also been investigated in the context of retinal development in neonatal rats. Studies have focused on the role of Jmjd3 (the rodent homolog of human JMJD3) in early postnatal retinal development. nih.gov Jmjd3 accumulates in differentiated neurons, including ganglion cells, in the retina of neonate rats. nih.gov Treatment with GSK-J1 in neonate rats caused an increase in H3K27me3 levels in the retina. nih.gov Interestingly, GSK-J1 treatment simultaneously increased the number of proliferative and apoptotic cells in the developing retina. nih.gov Furthermore, GSK-J1 specifically caused a significant decrease in the number of PKCα-positive cells, a marker for rod-on bipolar cells, while not significantly affecting the differentiation of other retinal subtypes. nih.gov These findings suggest that pharmacological blocking of Jmjd3 by GSK-J1 can influence cell proliferation, maturation, apoptosis, and specific cell determination during retinal development. nih.gov
Methodological Considerations for Research with Gsk J1 Lithium Salt
Distinguishing GSK-J1 Lithium Salt from Cell-Permeable Analogs and Prodrugs (e.g., GSK-J4, GSK-J5) in Experimental Design
A critical aspect of experimental design when working with this compound is understanding its cellular permeability limitations and the role of its cell-permeable analogs and prodrugs. GSK-J1, the active compound, possesses a highly polar carboxylate group which restricts its ability to readily cross cell membranes caymanchem.comglpbio.comnih.govresearchgate.netbiorxiv.org. This characteristic makes this compound primarily suitable for in vitro cell-free biochemical assays targeting enzymes like histone lysine (B10760008) demethylases (KDMs) glpbio.commedchemexpress.commedchemexpress.comselleckchem.comtargetmol.com.
To overcome the issue of restricted cellular permeability in cell-based studies, the ethyl ester prodrug GSK-J4 was developed caymanchem.comglpbio.comnih.govresearchgate.netbiorxiv.orgnih.govglpbio.commedchemexpress.comchemicalprobes.orgmedchemexpress.com. GSK-J4 is designed to be cell-permeable and is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1 within the cell glpbio.comnih.govbiorxiv.orgnih.govchemicalprobes.org. Therefore, for experiments requiring the inhibition of intracellular KDM activity, GSK-J4 is typically the preferred compound glpbio.comnih.govbiorxiv.orgnih.govchemicalprobes.org.
GSK-J5, another related compound, is the ethyl ester derivative of GSK-J2, which is an inactive isomer of GSK-J1 nih.govresearchgate.netglpbio.commedchemexpress.com. GSK-J5 serves as a cell-permeable negative control for cell-based experiments involving GSK-J4 nih.govresearchgate.netglpbio.commedchemexpress.com. Researchers must carefully select between this compound, GSK-J4, and GSK-J5 based on the experimental system (cell-free vs. cell-based) and the need for appropriate controls to ensure that observed effects are due to the specific intracellular activity of GSK-J1.
Utilization of Isomeric Control Compounds (e.g., GSK-J2, GSK-J5) to Validate Target Specificity
To rigorously validate the target specificity of this compound (or the GSK-J1 generated from GSK-J4 intracellularly), the use of isomeric control compounds is essential. GSK-J2 is a pyridine (B92270) regio-isomer of GSK-J1 that exhibits significantly reduced activity against the primary target, JMJD3 (KDM6B), with an IC₅₀ typically reported as >100 µM, compared to GSK-J1's much lower IC₅₀ for JMJD3 researchgate.netbiorxiv.org. This substantial difference in potency makes GSK-J2 an ideal negative control for in vitro biochemical assays to confirm that the observed effects are specifically due to GSK-J1's activity on its intended target(s) researchgate.netbiorxiv.org.
For cell-based experiments utilizing the prodrug GSK-J4, its corresponding inactive cell-permeable isomer, GSK-J5, is employed as a negative control nih.govresearchgate.netglpbio.commedchemexpress.com. By comparing the effects of GSK-J4 and GSK-J5 in cellular assays, researchers can ascertain that the observed phenotypic changes are a direct consequence of intracellular GSK-J1 activity and not off-target effects or general cellular stress induced by the compound structure or its metabolism nih.govresearchgate.net. Studies have shown that while GSK-J4 inhibits cellular processes like TNF-α production, GSK-J5 has no such effect under similar conditions nih.govresearchgate.net.
Considerations for In Vitro Assay Conditions and Compound Stability
When performing in vitro assays with this compound, careful attention must be paid to the assay conditions to ensure accurate and reproducible results. Typical biochemical assays for evaluating KDM activity in the presence of inhibitors like GSK-J1 involve incubating the enzyme with a suitable peptide substrate, essential cofactors (such as Fe²⁺ and α-ketoglutarate), and a reducing agent (like ascorbate) in a buffered solution (e.g., HEPES buffer at pH 7.5) glpbio.commedchemexpress.commedchemexpress.comselleckchem.comtargetmol.com. The reaction is typically stopped by the addition of a chelating agent like EDTA glpbio.commedchemexpress.commedchemexpress.comselleckchem.comtargetmol.com.
Specific concentrations of enzyme, substrate, and cofactors, as well as incubation times and temperatures, are critical parameters that can influence the measured inhibitory potency (IC₅₀ values) of this compound glpbio.commedchemexpress.commedchemexpress.comselleckchem.comtargetmol.com. Researchers should refer to established protocols and optimize these conditions for their specific assay system and target enzyme.
Regarding compound stability, GSK-J1 is generally stored as a powder, with recommendations for storage at 2-8°C or -20°C, protected from light targetmol.com. Stock solutions are typically prepared in solvents like DMSO or ethanol (B145695) and can remain stable for several months when stored at -20°C targetmol.com. However, for optimal results in in vivo experiments, freshly prepared working solutions are recommended selleckchem.com. The stability of GSK-J1 in specific assay buffers or cell culture media over the duration of an experiment should also be considered and, if necessary, empirically determined.
Evaluation of Experimental Cytotoxicity in in vitro Cell Systems to Determine Working Concentrations
Determining appropriate working concentrations for cell-based experiments involving GSK-J1 (delivered via GSK-J4) requires careful evaluation of potential cytotoxicity. While this compound itself is primarily used in cell-free systems due to limited permeability, the intracellularly generated GSK-J1 or high concentrations of GSK-J4 in cellular assays can lead to cytotoxic effects.
Researchers commonly employ cell viability assays, such as the Cell Counting Kit-8 (CCK-8) assay or sulforhodamine B (SRB) cell growth assay, to assess the cytotoxicity of GSK-J4 (or GSK-J1 if introduced directly into cells) in their specific cell lines . These assays help determine the maximum concentration of the compound that does not significantly impact cell viability within the experimental timeframe.
Studies have shown varying levels of cytotoxicity depending on the cell type and concentration used. For example, significant cytotoxicity of GSK-J1 was observed at a concentration of 100 µM in mouse MECs, leading researchers to select lower concentrations (0.1, 1, and 10 µM) for subsequent experiments . In other cell systems, GSK-J4 has demonstrated anti-proliferative activity with EC₅₀ values in the low-to submicromolar range biorxiv.org. It is crucial to establish a dose-response curve for cytotoxicity in the relevant cell system to identify a working concentration range where the desired biological effect can be studied without confounding issues of cell death.
Below is a table summarizing some reported IC₅₀ and EC₅₀ values for GSK-J1 and GSK-J4 against their targets and in cellular assays.
| Compound | Target/Assay | IC₅₀ / EC₅₀ | System | Reference |
| GSK-J1 | JMJD3 (KDM6B) (cell-free) | 60 nM | Biochemical Assay | medchemexpress.comselleckchem.com |
| GSK-J1 | UTX (KDM6A) (cell-free) | 56 µM (MS assay) | Biochemical Assay | caymanchem.com |
| GSK-J1 | UTX (KDM6A) (cell-free) | 53 nM | Biochemical Assay | targetmol.com |
| GSK-J1 | JMJD3 (KDM6B) (antibody-based) | 60 nM | Biochemical Assay | caymanchem.com |
| GSK-J1 | KDM5B | 170 nM | Biochemical Assay | |
| GSK-J1 | KDM5C | 11 µM | Biochemical Assay | medchemexpress.com |
| GSK-J1 | KDM5A | 6.8 µM | Biochemical Assay | |
| GSK-J4 | JMJD3 (KDM6B) (cell-free) | 8.6 µM | Biochemical Assay | medchemexpress.commedchemexpress.com |
| GSK-J4 | UTX (KDM6A) (cell-free) | 6.6 µM | Biochemical Assay | medchemexpress.commedchemexpress.com |
| GSK-J4 | TNF-α production (human macrophages) | 9 µM | Cell-based Assay | nih.govresearchgate.netmedchemexpress.commedchemexpress.com |
| GSK-J4 | Anti-proliferative activity | 1.0 ± 0.6 µM | JJN3 multiple myeloma cells | biorxiv.org |
| GSK-J1 | Cytotoxicity | Significant at 100 µM | Mouse MECs |
Note: IC₅₀ values can vary depending on the specific assay conditions and methodology used.
Future Directions in Research on Gsk J1 Lithium Salt
Further Exploration of Context-Specific Biological Functions and Mechanisms
Future studies aim to elucidate the precise biological functions and underlying mechanisms of GSK-J1 lithium salt in various cellular and physiological contexts. Given its role as an inhibitor of H3K27 demethylases, research will likely focus on how modulating H3K27 methylation impacts gene expression patterns in specific cell types, developmental stages, or disease states. For instance, JMJD3 and UTX are involved in transcriptional regulation related to cell differentiation, development, inflammatory responses, and cancer. Further research could explore how this compound influences these processes in a context-dependent manner. Studies have already begun to investigate its effects in specific biological systems, such as its reported impairment of zebrafish hair cell regeneration. medchemexpress.com Understanding the context-specific outcomes of inhibiting H3K27 demethylation with this compound will be critical for defining its potential research applications.
Discovery of Novel Epigenetic Substrates and Downstream Effectors
Identifying novel epigenetic substrates and downstream effectors of the H3K27 demethylases inhibited by this compound represents a significant area for future research. While H3K27me3/me2 are known substrates, there may be other histone or non-histone proteins regulated by JMJD3 and UTX. Future research could employ proteomic and epigenomic approaches to comprehensively map the targets of these demethylases and understand the full scope of their regulatory networks. This could involve using this compound as a tool to perturb the activity of these enzymes and observe the resulting changes in methylation patterns and protein interactions. Understanding the downstream effectors will reveal the cellular pathways and processes controlled by H3K27 demethylation, opening avenues for further investigation into the biological consequences of inhibiting these enzymes.
Advanced Methodologies for Investigating Target Engagement and Cellular Distribution
Developing and applying advanced methodologies to precisely investigate the target engagement and cellular distribution of this compound are crucial for understanding its pharmacological profile and optimizing its use as a research tool. Current methods may provide some insights, but more sophisticated techniques are needed for detailed analysis. Future research could focus on quantitative live-cell imaging techniques, advanced mass spectrometry-based approaches, or the development of chemical probes with tags for tracking cellular localization and binding to target proteins in real-time. acs.org Such methodologies would provide a clearer picture of how this compound interacts with its intended targets within the complex cellular environment and how it is distributed within different cellular compartments. This information is vital for interpreting the results of cellular studies and guiding the design of future experiments.
Application of this compound as a Chemical Probe for Epigenetic Pathway Elucidation
This compound is already recognized as a chemical probe for studying H3K27 demethylases. Future research will continue to leverage this compound, and its cell-permeable prodrug GSK-J4, as chemical probes to further dissect the intricacies of epigenetic pathways. This involves using the compound to selectively inhibit JMJD3 and UTX activity and observe the resulting effects on chromatin structure, gene expression, and cellular phenotypes. By using this compound in conjunction with other tools and techniques, researchers can gain a deeper understanding of how H3K27 methylation is regulated and how it integrates with other epigenetic modifications and signaling pathways. This includes exploring its use in various biological systems and disease models to understand the functional consequences of modulating H3K27 demethylation in specific contexts. The development of more selective or potent derivatives could enhance its utility as a probe for specific research questions.
Q & A
Q. How can researchers leverage GSK-J1’s mechanism to explore crosstalk between histone demethylation and immune signaling?
- Methodological Answer : Integrate GSK-J1 treatment with cytokine profiling (e.g., multiplex ELISA) in immune cells. Investigate H3K27me3 dynamics at promoters of immunoregulatory genes (e.g., TNF-α, IL-6) via CUT&Tag. Compare results across cell types (e.g., macrophages vs. T cells) to identify context-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
